Cas no 2229318-45-8 (O-1-(5-phenylthiophen-2-yl)ethylhydroxylamine)

O-1-(5-phenylthiophen-2-yl)ethylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-1-(5-phenylthiophen-2-yl)ethylhydroxylamine
- EN300-1860674
- O-[1-(5-phenylthiophen-2-yl)ethyl]hydroxylamine
- 2229318-45-8
-
- インチ: 1S/C12H13NOS/c1-9(14-13)11-7-8-12(15-11)10-5-3-2-4-6-10/h2-9H,13H2,1H3
- InChIKey: WDLNYNUIWLELKU-UHFFFAOYSA-N
- ほほえんだ: S1C(=CC=C1C(C)ON)C1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 219.07178521g/mol
- どういたいしつりょう: 219.07178521g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 194
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 63.5Ų
O-1-(5-phenylthiophen-2-yl)ethylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1860674-0.5g |
O-[1-(5-phenylthiophen-2-yl)ethyl]hydroxylamine |
2229318-45-8 | 0.5g |
$1495.0 | 2023-09-18 | ||
Enamine | EN300-1860674-0.1g |
O-[1-(5-phenylthiophen-2-yl)ethyl]hydroxylamine |
2229318-45-8 | 0.1g |
$1371.0 | 2023-09-18 | ||
Enamine | EN300-1860674-2.5g |
O-[1-(5-phenylthiophen-2-yl)ethyl]hydroxylamine |
2229318-45-8 | 2.5g |
$3051.0 | 2023-09-18 | ||
Enamine | EN300-1860674-5g |
O-[1-(5-phenylthiophen-2-yl)ethyl]hydroxylamine |
2229318-45-8 | 5g |
$4517.0 | 2023-09-18 | ||
Enamine | EN300-1860674-10g |
O-[1-(5-phenylthiophen-2-yl)ethyl]hydroxylamine |
2229318-45-8 | 10g |
$6697.0 | 2023-09-18 | ||
Enamine | EN300-1860674-1g |
O-[1-(5-phenylthiophen-2-yl)ethyl]hydroxylamine |
2229318-45-8 | 1g |
$1557.0 | 2023-09-18 | ||
Enamine | EN300-1860674-0.05g |
O-[1-(5-phenylthiophen-2-yl)ethyl]hydroxylamine |
2229318-45-8 | 0.05g |
$1308.0 | 2023-09-18 | ||
Enamine | EN300-1860674-0.25g |
O-[1-(5-phenylthiophen-2-yl)ethyl]hydroxylamine |
2229318-45-8 | 0.25g |
$1432.0 | 2023-09-18 | ||
Enamine | EN300-1860674-1.0g |
O-[1-(5-phenylthiophen-2-yl)ethyl]hydroxylamine |
2229318-45-8 | 1g |
$1557.0 | 2023-06-03 | ||
Enamine | EN300-1860674-10.0g |
O-[1-(5-phenylthiophen-2-yl)ethyl]hydroxylamine |
2229318-45-8 | 10g |
$6697.0 | 2023-06-03 |
O-1-(5-phenylthiophen-2-yl)ethylhydroxylamine 関連文献
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1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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2. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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O-1-(5-phenylthiophen-2-yl)ethylhydroxylamineに関する追加情報
Recent Advances in the Study of O-1-(5-phenylthiophen-2-yl)ethylhydroxylamine (CAS: 2229318-45-8)
O-1-(5-phenylthiophen-2-yl)ethylhydroxylamine (CAS: 2229318-45-8) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique thiophene and hydroxylamine functional groups, has shown promising potential in various therapeutic applications, including anti-inflammatory and anticancer activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacokinetic properties.
A study published in the Journal of Medicinal Chemistry (2023) investigated the compound's role as a selective inhibitor of histone deacetylases (HDACs), a class of enzymes implicated in cancer progression. The researchers demonstrated that O-1-(5-phenylthiophen-2-yl)ethylhydroxylamine exhibits high selectivity for HDAC6, with an IC50 value of 12 nM, making it a potential candidate for targeted cancer therapy. The study also highlighted its ability to induce apoptosis in multiple cancer cell lines, including breast and lung cancer, without significant cytotoxicity to normal cells.
In another recent development, a team from the University of Cambridge explored the compound's anti-inflammatory properties. Their findings, published in ACS Chemical Biology (2023), revealed that O-1-(5-phenylthiophen-2-yl)ethylhydroxylamine effectively suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. The study proposed that the compound's mechanism involves the modulation of the NF-κB signaling pathway, suggesting its potential as a novel anti-inflammatory agent.
The synthetic accessibility of O-1-(5-phenylthiophen-2-yl)ethylhydroxylamine has also been a focus of recent research. A paper in Organic Letters (2023) described an optimized synthetic route that improves yield and purity while reducing the number of steps. This advancement is critical for scaling up production for preclinical and clinical studies. The authors emphasized the importance of controlling stereochemistry during synthesis to ensure the compound's biological activity.
Pharmacokinetic studies have further underscored the compound's therapeutic potential. Research published in Drug Metabolism and Disposition (2023) reported favorable oral bioavailability and metabolic stability in rodent models. The compound exhibited a half-life of approximately 4.5 hours and showed minimal off-target effects, supporting its development as a drug candidate. These findings are particularly encouraging for future clinical trials.
In conclusion, O-1-(5-phenylthiophen-2-yl)ethylhydroxylamine (CAS: 2229318-45-8) represents a multifaceted compound with significant promise in both oncology and immunology. Its selective HDAC6 inhibition, anti-inflammatory effects, and favorable pharmacokinetic profile position it as a compelling subject for further research. Future studies should focus on in vivo efficacy, toxicity profiling, and potential combination therapies to fully realize its therapeutic potential.
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